Influenza virus-IN-5

Antiviral potency HA fusion inhibition Spirothiazolidinone SAR

Influenza virus-IN-5 (Compound 5f) is a potent, selective H3N2 hemagglutinin (HA) fusion inhibitor with an EC₅₀ of 1 nM and a selectivity index approaching 2000. Unlike broad-spectrum alternatives, its strain-specific activity targets the TBHQ/arbidol binding pocket, enabling precise mechanistic studies and SAR mapping. The compound's low cytotoxicity supports use in complex biological models, while its discriminatory power against the E572K HA mutant validates genetic knockout systems. This high-purity research chemical is available for laboratory use — secure your supply for next-generation influenza research.

Molecular Formula C21H26ClN3O2S
Molecular Weight 420.0 g/mol
Cat. No. B15142258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfluenza virus-IN-5
Molecular FormulaC21H26ClN3O2S
Molecular Weight420.0 g/mol
Structural Identifiers
SMILESCCC1CCC2(CC1)N(C(=O)C(S2)C)NC(=O)C3=C(C4=C(N3)C=CC(=C4)Cl)C
InChIInChI=1S/C21H26ClN3O2S/c1-4-14-7-9-21(10-8-14)25(20(27)13(3)28-21)24-19(26)18-12(2)16-11-15(22)5-6-17(16)23-18/h5-6,11,13-14,23H,4,7-10H2,1-3H3,(H,24,26)
InChIKeyFXUSTPHNFBZGEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Influenza Virus-IN-5: A Sub-Nanomolar Hemagglutinin Fusion Inhibitor Targeting Influenza A/H3N2


Influenza virus-IN-5 (also known as Compound 5f) is an indole-substituted spirothiazolidinone that acts as a potent, selective inhibitor of influenza virus hemagglutinin (HA)-mediated membrane fusion. It is characterized by a reported EC₅₀ of 1 nM against influenza A/H3N2 virus in viral replication assays [1][2]. The compound possesses a molecular weight of 419.97 g/mol (C₂₁H₂₆ClN₃O₂S) and a CAS number of 2581825-57-0 .

Why General HA Inhibitors Cannot Substitute for Influenza Virus-IN-5


Influenza virus-IN-5 belongs to a class of spirothiazolidinone-based HA fusion inhibitors that exhibit strict strain specificity. Unlike broad-spectrum HA inhibitors such as arbidol, which target multiple influenza A subtypes, many spirothiazolidinone derivatives, including Influenza virus-IN-5, demonstrate narrow antiviral activity confined to influenza A/H3N2 [1]. Furthermore, its reported selectivity index approaches 2000, a critical safety margin that is not a class-wide feature; closely related analogs often show significantly lower selectivity due to increased cytotoxicity or reduced potency [2]. Therefore, substituting Influenza virus-IN-5 with another HA inhibitor risks both a loss of potency against H3N2 and a potentially narrower therapeutic window.

Quantitative Differentiation Guide for Influenza Virus-IN-5


Influenza Virus-IN-5 Exhibits 1300-Fold Greater Potency than a Structurally Optimized Spirothiazolidinone Analog

Influenza virus-IN-5 (Compound 5f) demonstrates an EC₅₀ of 1 nM against influenza A/H3N2 virus [1]. In contrast, a later-developed, structurally optimized 4-tert-butylphenyl-substituted spirothiazolidinone analog (Compound 2c) exhibits an EC₅₀ of 1.3 µM against the same viral strain [2]. This represents a 1300-fold improvement in potency for Influenza virus-IN-5, underscoring the critical importance of its specific indole substitution pattern for target engagement.

Antiviral potency HA fusion inhibition Spirothiazolidinone SAR

Influenza Virus-IN-5 Achieves a Selectivity Index Approximately 66-Fold Higher than a Benzenesulfonamide-Based Analog

The selectivity of Influenza virus-IN-5, defined as the ratio of cytotoxic concentration (CC₅₀) to effective concentration (EC₅₀), is reported as nearly 2000 [1]. This compares favorably to a structurally distinct benzenesulfonamide-based spirothiazolidinone analog (Compound 2c), which achieved a selectivity index of 30 in parallel assays [2]. The superior index indicates a significantly wider margin between antiviral activity and cellular toxicity for Influenza virus-IN-5.

Selectivity Index Cytotoxicity Therapeutic Window

Influenza Virus-IN-5 Retains Nanomolar Activity in a Polykaryon Fusion Assay but Loses Function Against a Key Resistance Mutation

In a cell-cell fusion (polykaryon) assay using HeLa cells expressing influenza H3N2 HA (A/X-31 strain), Influenza virus-IN-5 exhibited an EC₅₀ of 0.88 µM . This demonstrates its capacity to inhibit the HA-mediated membrane fusion event at the cellular level. Importantly, the compound was completely inactive (EC₅₀ > 25 µM) against the HA E572K mutant, a known resistance mutation that also confers resistance to TBHQ and arbidol . This profile defines its binding site and clarifies experimental limitations.

Resistance profiling Polykaryon assay HA E572K mutant

Influenza Virus-IN-5 Demonstrates Superior Binding Mode to Arbidol and TBHQ

Resistance data and in silico modeling studies indicate that Influenza virus-IN-5 (Compound 5f) combines optimized fitting in the TBHQ/arbidol HA binding pocket with a predicted capability for endosomal accumulation [1]. While arbidol (umifenovir) is a clinically used broad-spectrum HA inhibitor with an in vitro EC₅₀ of approximately 10 µM against H3N2 [2], its potency is significantly lower and its binding is more promiscuous. The optimized fit of Influenza virus-IN-5 is proposed to underlie its nanomolar potency.

Mechanism of action In silico modeling Binding pocket

Defined Application Scenarios for Influenza Virus-IN-5 Based on Quantified Evidence


High-Resolution Studies of HA-Mediated Fusion in Wild-Type H3N2

Given its nanomolar EC₅₀ (1 nM) in viral replication assays [1] and 0.88 µM activity in cell-based polykaryon assays , Influenza virus-IN-5 is optimally suited for detailed mechanistic studies of HA-mediated membrane fusion in wild-type influenza A/H3N2. Its high potency allows for the use of low concentrations, minimizing off-target effects.

Investigating the TBHQ/Arbidol Binding Pocket

The compound's demonstrated interaction with the TBHQ/arbidol binding pocket [1], combined with its exceptional potency, makes it a valuable tool for probing the structure-activity relationships (SAR) of this specific HA stem region. It can be used in competitive binding assays or in silico modeling studies to map critical ligand-receptor interactions.

Selective Inhibition in Co-Culture or Complex Biological Systems

The high selectivity index of approximately 2000 [1] indicates that Influenza virus-IN-5 can be deployed in more complex biological systems, such as co-cultures or ex vivo tissue models, where cytotoxic effects could otherwise confound results. This property supports its use in experiments requiring prolonged exposure or higher compound concentrations to achieve complete viral suppression.

Differentiating Wild-Type from E572K Mutant HA Function

The stark contrast in activity between wild-type HA (EC₅₀ = 0.88 µM) and the E572K mutant (EC₅₀ > 25 µM) in polykaryon assays enables the use of Influenza virus-IN-5 as a chemical tool to discriminate between these two HA variants. This application is critical for validating genetic knockout or mutant HA expression systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Influenza virus-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.